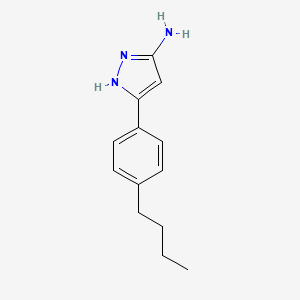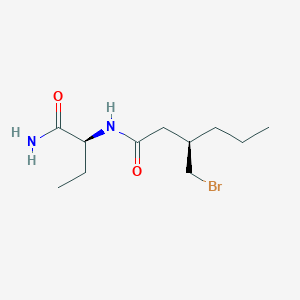
(R)-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a bromomethyl group, and a hexanamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hexanamide Backbone: The initial step involves the formation of the hexanamide backbone through the reaction of hexanoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction, typically using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Incorporation of the Amino Group: The amino group is incorporated through a nucleophilic substitution reaction, where an appropriate amine reacts with the bromomethyl intermediate.
Industrial Production Methods
Industrial production of ®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the bromomethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of substituted hexanamides.
Wissenschaftliche Forschungsanwendungen
®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group may act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(chloromethyl)hexanamide
- ®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(iodomethyl)hexanamide
- ®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(methyl)hexanamide
Uniqueness
®-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(bromomethyl)hexanamide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. This unique reactivity can be leveraged in various synthetic and biological applications, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H21BrN2O2 |
|---|---|
Molekulargewicht |
293.20 g/mol |
IUPAC-Name |
(3R)-N-[(2S)-1-amino-1-oxobutan-2-yl]-3-(bromomethyl)hexanamide |
InChI |
InChI=1S/C11H21BrN2O2/c1-3-5-8(7-12)6-10(15)14-9(4-2)11(13)16/h8-9H,3-7H2,1-2H3,(H2,13,16)(H,14,15)/t8-,9+/m1/s1 |
InChI-Schlüssel |
PCXFNRIBJHZFJF-BDAKNGLRSA-N |
Isomerische SMILES |
CCC[C@H](CC(=O)N[C@@H](CC)C(=O)N)CBr |
Kanonische SMILES |
CCCC(CC(=O)NC(CC)C(=O)N)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


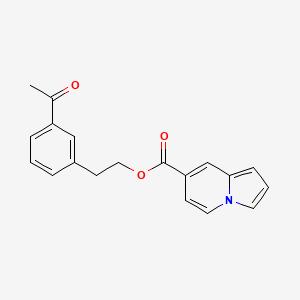
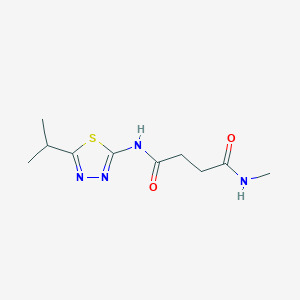
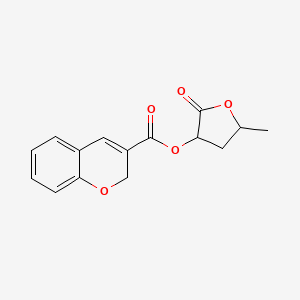

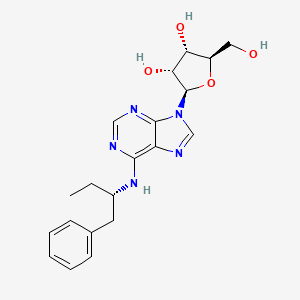


![2-Amino-4-mercapto-6-[2-naphthylsulfonyl]quinazoline](/img/structure/B12928113.png)
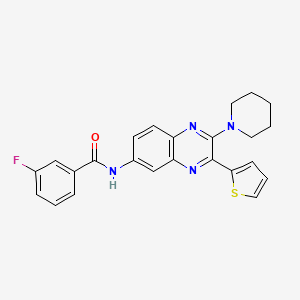
![5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1h,3h)-dione](/img/structure/B12928120.png)
![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine hydrochloride](/img/structure/B12928125.png)
![N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine](/img/structure/B12928138.png)
![5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin](/img/structure/B12928144.png)
